molecular formula C18H25N3O B025868 Enazadrem CAS No. 107361-33-1

Enazadrem

Numéro de catalogue B025868
Numéro CAS: 107361-33-1
Poids moléculaire: 299.4 g/mol
Clé InChI: NRGYTONERIQIBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enazadrem is a 5-lipoxygenase inhibitor with anti-inflammatory activities . It was initially developed by Pfizer Inc . The CAS number for Enazadrem is 107361-33-1 .


Molecular Structure Analysis

The molecular formula of Enazadrem is C18H25N3O . The molecular weight is 299.41 . The InChIKey is NRGYTONERIQIBW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a 5-lipoxygenase inhibitor, Enazadrem plays a role in inhibiting the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, a group of inflammatory mediators .


Physical And Chemical Properties Analysis

Enazadrem is a solid substance with a light brown to black color . It is soluble in DMSO .

Applications De Recherche Scientifique

  • Physiological Research : Enazadrem is used to study the regulation of terpenoid metabolism, which is related to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Cancer Treatment - Neuroendocrine Differentiation : Treatment with Enazadrem induces neuroendocrine differentiation in castration-resistant prostate cancer, and PARP inhibition suppresses this differentiation (Liu et al., 2019).

  • Castration-Resistant Prostate Cancer : Enazadrem is a novel therapy that blocks the androgen signaling pathway, improving overall survival and other outcomes in men with progressive castration-resistant prostate cancer (Hoffman-Censits & Kelly, 2013).

  • Metastatic Hormone-Sensitive Prostate Cancer : Combined with androgen deprivation therapy, Enazadrem significantly reduces the risk of metastatic progression or death (Armstrong et al., 2019).

  • Comparison with Bicalutamide : Enazadrem significantly reduces the risk of prostate cancer progression or death by 76% compared to bicalutamide in patients with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC) (Penson et al., 2016).

  • Metastatic Prostate Cancer : It significantly decreases the risk of radiographic progression and death and delays the initiation of chemotherapy in men with metastatic prostate cancer (Beer et al., 2014).

  • Pharmacokinetic Drug Interaction Studies : Enazadrem is a moderate inducer of CYP2C9 and CYP2C19 and a strong inducer of CYP3A4, which is important in understanding its interactions with other drugs (Gibbons et al., 2015).

  • Androgen Receptor Targeting : AR targeting strategies against both ARFL and AR-Vs can effectively suppress cell growth and AR-regulated gene expression in Enzalutamide-resistant prostate cancer (Yamamoto et al., 2015).

Orientations Futures

Currently, the highest R&D status of Enazadrem is pending . It has potential therapeutic applications in immune system diseases and skin and musculoskeletal diseases .

Propriétés

IUPAC Name

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYTONERIQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148028
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enazadrem

CAS RN

107361-33-1
Record name Enazadrem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENAZADREM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enazadrem
Reactant of Route 2
Enazadrem
Reactant of Route 3
Reactant of Route 3
Enazadrem
Reactant of Route 4
Enazadrem
Reactant of Route 5
Reactant of Route 5
Enazadrem
Reactant of Route 6
Enazadrem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.